molecular formula C18H23N3O B7481100 N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide

N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide

货号 B7481100
分子量: 297.4 g/mol
InChI 键: VZHXCKFCTUSSNF-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has been extensively studied for its potential therapeutic applications.

作用机制

N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide are primarily related to its ability to selectively block T-type calcium channels. This leads to a decrease in neuronal activity and a reduction in the release of neurotransmitters. In addition, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.

实验室实验的优点和局限性

One advantage of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted effects and fewer off-target effects. However, one limitation of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its relatively short half-life, which may make it difficult to achieve consistent effects in experiments.

未来方向

There are several potential future directions for research on N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the therapeutic potential of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide and its potential clinical applications.

合成方法

The synthesis of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The exact details of the synthesis method are proprietary information and have not been disclosed in the literature.

科学研究应用

N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including epilepsy, neuropathic pain, and hypertension. In preclinical studies, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.

属性

IUPAC Name

N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14(20-18(22)16-5-3-2-4-6-16)15-7-9-17(10-8-15)21-12-11-19-13-21/h7-14,16H,2-6H2,1H3,(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXCKFCTUSSNF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。